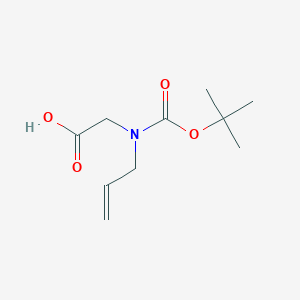

Boc-N-(Allyl)-Glycine

Übersicht

Beschreibung

Boc-N-(Allyl)-Glycine is a chemical compound with the CAS Number: 145618-68-4 . It has a molecular weight of 215.25 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

Boc-N-(Allyl)-Glycine is a white powder . It has a melting point of 89-94°C . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Allylation of Aldehydes and Imines

- Allylation Promoted by Polymer-Supported Sulfonamide of N-Glycine : Boc-N-(Allyl)-Glycine is used in allylation reactions with aldehydes and imines, offering good to high yields and enabling the stereoselective synthesis of certain compounds (Li & Zhao, 2006).

Synthesis of Peptide Nucleic Acid Monomers

- Route to N-[2-(Fmoc)aminoethyl]glycine Esters : Boc-N-(Allyl)-Glycine derivatives are utilized in synthesizing peptide nucleic acid monomers, contributing to advancements in nucleic acid research (Wojciechowski & Hudson, 2008).

Zinc Mediated Addition to Glycine Cation Equivalent

- Synthesis of N-Boc-L-propargylglycine : Involves the reaction of Boc-N-(Allyl)-Glycine derivatives with zinc, leading to the production of Boc-protected amino acid derivatives (Abood & Nosal, 1994).

Asymmetric Induction in Acyclic Radical Reactions

- Synthesis of α-amino acids : This research demonstrates the use of Boc-N-(Allyl)-Glycine derivatives in the enantioselective synthesis of amino acids, showcasing its importance in stereochemistry (Hamon, Massy-Westropp, & Razzino, 1995).

Indium-Mediated Allylation Reaction

- N-Boc-glycine-assisted Reaction : Boc-N-(Allyl)-Glycine significantly improves the rate of In-mediated allylation reactions, demonstrating its potential in enhancing reaction efficiencies (Vemula, Kumar, & Cook, 2015).

Preparation for Peptoid Synthesis

- N-Boc N-Alkyl Glycines : This research involves the preparation of N-tert-butoxycarbonylated N-allyl glycines, serving as building blocks for the synthesis of N-alkyl glycine oligomers, crucial in peptoid synthesis (Mouna et al., 1994).

Synthesis of Unnatural Amino Acids

- N-(Boc)-L-(2-Bromoallyl)-glycine for Synthesis of Unnatural Amino Acids : This compound serves as an intermediate in synthesizing various optically active unnatural amino acids (Leanna & Morton, 1993).

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLUYABUJZUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-(Allyl)-Glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B179824.png)

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)